![molecular formula C22H29FN4O3 B12157873 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one](/img/structure/B12157873.png)
2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one
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Overview
Description
2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperazine ring, a fluorophenyl group, a morpholine moiety, and a hydroxypyridinone core, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Hydroxypyridinone Core Synthesis: Concurrently, the hydroxypyridinone core is synthesized through the reaction of 2-chloromethyl-3-hydroxy-1-methylpyridin-4(1H)-one with morpholine.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the hydroxypyridinone core under basic conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyridinone ring can undergo oxidation to form a ketone.
Reduction: The nitro group, if present in any intermediate, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing piperazine and pyridine structures exhibit significant antimicrobial properties. The compound has been synthesized as part of studies aimed at developing new antimicrobial agents. For instance, similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties due to its structural similarities .
Neuropharmacological Potential
The presence of the piperazine ring in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The interaction of the piperazine moiety with these receptors could lead to the development of novel treatments for psychiatric disorders such as depression and anxiety .
Enzyme Inhibition
The unique arrangement of functional groups in this compound allows for potential interactions with various enzymes. Studies have indicated that related pyridine derivatives can inhibit specific protein kinases, which are crucial targets in cancer therapy. The hydroxypyridinone core may facilitate binding to metal ions or cofactors, enhancing the compound's ability to modulate enzymatic activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and fluorophenyl group may facilitate binding to neurotransmitter receptors, while the hydroxypyridinone core could interact with metal ions or other cofactors, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Uniqueness
Compared to similar compounds, 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one stands out due to its unique combination of functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one is a complex organic molecule that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of the compound is C20H25FN4O2, and its structure includes a piperazine ring, a pyridine moiety, and a morpholine group, which are significant in determining its biological properties.
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity, particularly against various bacterial strains. Studies indicate that derivatives of piperazine, including those with fluorophenyl substitutions, exhibit notable antibacterial effects. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting that the title compound may possess similar antimicrobial properties due to its structural analogies .
Anticancer Activity
Research has highlighted the potential anticancer properties of piperazine derivatives. The presence of the morpholine and pyridine components in the structure is believed to enhance the compound's ability to inhibit cancer cell proliferation. In vitro studies have indicated that related compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Neuropharmacological Effects
The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety. The specific modifications in this compound may influence its affinity for these receptors, potentially leading to anxiolytic or antidepressant effects .
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis route often includes the formation of the piperazine ring followed by functionalization with fluorophenyl and morpholine groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Properties
Molecular Formula |
C22H29FN4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C22H29FN4O3/c1-24-19(15-26-10-12-30-13-11-26)14-21(28)22(29)20(24)16-25-6-8-27(9-7-25)18-4-2-17(23)3-5-18/h2-5,14,29H,6-13,15-16H2,1H3 |
InChI Key |
FZMJITWOLLCJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)C(=C1CN2CCN(CC2)C3=CC=C(C=C3)F)O)CN4CCOCC4 |
Origin of Product |
United States |
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